molecular formula C18H48In2P2 B13770581 Trimethyl(triethylphosphine)indium CAS No. 87224-89-3

Trimethyl(triethylphosphine)indium

Cat. No.: B13770581
CAS No.: 87224-89-3
M. Wt: 556.2 g/mol
InChI Key: PCJIBLWYPPAVQF-UHFFFAOYSA-N
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Description

Trimethyl(triethylphosphine)indium is an organometallic compound with the molecular formula C9H24InP. It is a coordination complex where indium is bonded to three methyl groups and one triethylphosphine ligand.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethyl(triethylphosphine)indium can be synthesized through the reaction of indium trichloride with trimethylaluminum and triethylphosphine. The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis. The general reaction is as follows:

InCl3+3AlMe3+PEt3InMe3(PEt3)+3AlClMe2\text{InCl}_3 + 3 \text{AlMe}_3 + \text{PEt}_3 \rightarrow \text{InMe}_3(\text{PEt}_3) + 3 \text{AlClMe}_2 InCl3​+3AlMe3​+PEt3​→InMe3​(PEt3​)+3AlClMe2​

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Trimethyl(triethylphosphine)indium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Trimethyl(triethylphosphine)indium has several scientific research applications:

Mechanism of Action

The mechanism of action of trimethyl(triethylphosphine)indium involves the coordination of the triethylphosphine ligand to the indium center, which stabilizes the compound and influences its reactivity. The compound can undergo ligand exchange, oxidation, and decomposition reactions, with the triethylphosphine ligand playing a crucial role in these processes. The molecular targets and pathways involved include the formation of indium-phosphine complexes and the generation of reactive intermediates during decomposition .

Comparison with Similar Compounds

Properties

CAS No.

87224-89-3

Molecular Formula

C18H48In2P2

Molecular Weight

556.2 g/mol

IUPAC Name

triethylphosphane;trimethylindigane

InChI

InChI=1S/2C6H15P.6CH3.2In/c2*1-4-7(5-2)6-3;;;;;;;;/h2*4-6H2,1-3H3;6*1H3;;

InChI Key

PCJIBLWYPPAVQF-UHFFFAOYSA-N

Canonical SMILES

CCP(CC)CC.CCP(CC)CC.C[In](C)C.C[In](C)C

Origin of Product

United States

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